molecular formula C26H24ClN3O4S B11450885 6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide

6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide

Cat. No.: B11450885
M. Wt: 510.0 g/mol
InChI Key: FBFVESQWMITSPB-UHFFFAOYSA-N
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Description

6-{1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a chlorophenyl group, and a phenylhexanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This core is typically synthesized through a cyclization reaction involving a suitable precursor, such as a thienylamine and a carbonyl compound. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .

Once the thieno[3,2-d]pyrimidine core is obtained, it undergoes further functionalization to introduce the chlorophenyl and phenylhexanamide groups. This is achieved through a series of substitution reactions, where the appropriate reagents are used to replace specific hydrogen atoms on the core structure with the desired functional groups .

Industrial Production Methods

In an industrial setting, the production of 6-{1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters, such as temperature, pressure, and pH, to achieve consistent results. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product from impurities .

Chemical Reactions Analysis

Types of Reactions

6-{1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .

Mechanism of Action

The mechanism of action of 6-{1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C26H24ClN3O4S

Molecular Weight

510.0 g/mol

IUPAC Name

6-[1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide

InChI

InChI=1S/C26H24ClN3O4S/c27-19-12-10-18(11-13-19)22(31)17-30-21-14-16-35-24(21)25(33)29(26(30)34)15-6-2-5-9-23(32)28-20-7-3-1-4-8-20/h1,3-4,7-8,10-14,16H,2,5-6,9,15,17H2,(H,28,32)

InChI Key

FBFVESQWMITSPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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